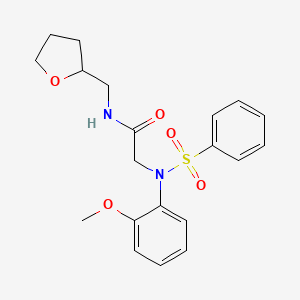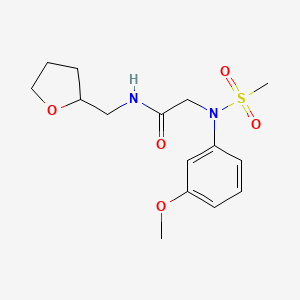![molecular formula C19H20N2O3 B3935114 (3,4-dimethylphenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone](/img/structure/B3935114.png)
(3,4-dimethylphenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone
説明
(3,4-dimethylphenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone, also known as DPM, is a synthetic compound that has been widely used in scientific research. It belongs to the class of aryl ketones and is commonly used as a reagent in organic synthesis. DPM has also been studied for its potential pharmacological properties, including its ability to modulate the activity of certain enzymes and receptors.
作用機序
The mechanism of action of (3,4-dimethylphenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone is not fully understood. It is believed to act as an inhibitor of certain enzymes and receptors. (3,4-dimethylphenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels in the brain, which can have a variety of effects on neuronal function. (3,4-dimethylphenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone has also been shown to modulate the activity of the GABA-A receptor, an ionotropic receptor that is involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects
(3,4-dimethylphenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone has been shown to have a variety of biochemical and physiological effects. It has been shown to increase acetylcholine levels in the brain, which can lead to improved cognitive function. (3,4-dimethylphenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone has also been shown to modulate the activity of the GABA-A receptor, which can lead to changes in neuronal excitability. Additionally, (3,4-dimethylphenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone has been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases.
実験室実験の利点と制限
The advantages of using (3,4-dimethylphenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone in laboratory experiments include its relative ease of synthesis and its ability to modulate the activity of certain enzymes and receptors. (3,4-dimethylphenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone has also been shown to have antioxidant properties, which may be beneficial in certain experimental settings. The limitations of using (3,4-dimethylphenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone in laboratory experiments include its potential toxicity and the limited understanding of its mechanism of action.
将来の方向性
There are several future directions for the study of (3,4-dimethylphenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone. One potential area of research is the development of (3,4-dimethylphenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone-based drugs for the treatment of neurological disorders, such as Alzheimer's disease. (3,4-dimethylphenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone has been shown to increase acetylcholine levels in the brain, which may be beneficial in the treatment of this disease. Another potential area of research is the development of (3,4-dimethylphenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone-based materials with unique properties, such as improved conductivity or catalytic activity. Overall, the study of (3,4-dimethylphenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone has the potential to lead to the development of new drugs and materials with a variety of applications.
科学的研究の応用
(3,4-dimethylphenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone has been used extensively in scientific research as a reagent in organic synthesis. It has been used to synthesize a variety of compounds, including pharmaceuticals, agrochemicals, and materials. (3,4-dimethylphenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone has also been studied for its potential pharmacological properties. It has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and monoamine oxidase. (3,4-dimethylphenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone has also been shown to modulate the activity of certain receptors, including the GABA-A receptor.
特性
IUPAC Name |
(3,4-dimethylphenyl)-(5-nitro-2-pyrrolidin-1-ylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-13-5-6-15(11-14(13)2)19(22)17-12-16(21(23)24)7-8-18(17)20-9-3-4-10-20/h5-8,11-12H,3-4,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBLCVOFDRBTXPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N3CCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Dimethylphenyl)-(5-nitro-2-pyrrolidin-1-ylphenyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 3-[benzyl(methyl)amino]-2-cyclohexyl-3-oxopropanoate](/img/structure/B3935037.png)

![2-[(1-bromo-2-naphthyl)oxy]-N-(4-nitrophenyl)acetamide](/img/structure/B3935047.png)
![2-[(3-bromobenzoyl)amino]-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3935052.png)
![2-[(4-chlorophenyl)thio]-N-(4-methylbenzyl)propanamide](/img/structure/B3935057.png)
![N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}-1-naphthamide](/img/structure/B3935059.png)

![N-[2-(4-benzyl-1-piperazinyl)-1-methyl-2-oxoethyl]-N-(4-methoxyphenyl)methanesulfonamide](/img/structure/B3935078.png)
![N-(3,5-dimethylphenyl)-4-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B3935110.png)
![4-{[(2-chloro-4-ethoxy-5-methoxybenzyl)(methyl)amino]methyl}-1-cyclopentylpyrrolidin-2-one](/img/structure/B3935126.png)
![N-(6-tert-butyl-3-{[(4-methoxyphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide](/img/structure/B3935135.png)

![3-(5-methylisoxazol-3-yl)-5-(2-thienylsulfonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3935140.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(3,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3935144.png)